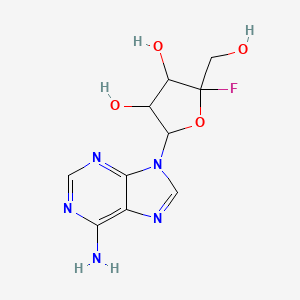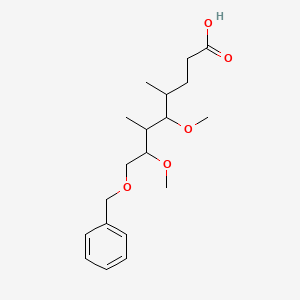
5,7-Dimethoxy-4,6-dimethyl-8-phenylmethoxyoctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-ジメトキシ-4,6-ジメチル-8-フェニルメトキシオクタン酸は、分子式C19H30O5 、分子量338.44 g/mol の複雑な有機化合物です。この化合物は、ミトコンドリア電子伝達系の既知の阻害剤であるスティグマテリンAの調製における中間体です。
準備方法
合成経路と反応条件
5,7-ジメトキシ-4,6-ジメチル-8-フェニルメトキシオクタン酸の合成には、複数のステップが必要です。一般的な方法の1つは、前駆体である3,5-ジメトキシベンジルアルコールから始まります。この前駆体は、クロロメチル化、酸化、ラクタム化などの反応を複数回経て、目的の化合物を形成します 。重要なステップには、以下が含まれます。
クロロメチル化: 3,5-ジメトキシベンジルアルコールを6-クロロメチル-2,4-ジメトキシベンズアルデヒドに変換する。
酸化とラクタム化: アルデヒドを酸化して5,7-ジメトキシフタリドを生成し、その後、ワンポットでラクタム化を行う。
工業的製造方法
文献には、この化合物の工業的製造方法についてはほとんど記載されていません。合成は、ラボスケールでの方法と同様のステップで行われる可能性がありますが、収率と純度を最適化するために大規模に行われます。
化学反応の分析
反応の種類
5,7-ジメトキシ-4,6-ジメチル-8-フェニルメトキシオクタン酸は、以下の化学反応を含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は酸化されて対応するキノンを生成する。
還元: カルボニル基は還元されてアルコールを生成する。
置換: メトキシ基は、適切な条件下で他の官能基に置換される。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)がある。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用される。
置換: ハロゲン(Cl2、Br2)や求核剤(NH3、RNH2)などの試薬が置換反応に使用される。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりキノンが生成され、還元によりアルコールが生成される可能性があります .
科学研究への応用
5,7-ジメトキシ-4,6-ジメチル-8-フェニルメトキシオクタン酸は、科学研究にいくつかの応用があります。
化学: スティグマテリンAを含む、複雑な有機分子の合成における中間体として使用される。
生物学: 電子伝達系を阻害する役割を果たすことから、ミトコンドリア機能への潜在的な影響が研究されている。
産業: ファインケミカルや医薬品製造に使用される。
科学的研究の応用
5,7-Dimethoxy-4,6-dimethyl-8-phenylmethoxyoctanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including Stigmatellin A.
Biology: Studied for its potential effects on mitochondrial function due to its role in inhibiting the electron transport chain.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用機序
5,7-ジメトキシ-4,6-ジメチル-8-フェニルメトキシオクタン酸の作用機序は、ミトコンドリア電子伝達系との相互作用によるものです。これは電子流を阻害し、それによってATP産生と細胞呼吸に影響を与えます。分子標的には、シトクロムbc1複合体などの電子伝達系の成分が含まれます。
類似化合物の比較
類似化合物
スティグマテリンA: ミトコンドリア電子伝達系の直接誘導体であり、阻害剤でもある。
シナピン酸: 抗酸化作用を持つフェニルプロパノイド誘導体。
Boc-6,7-ジメトキシ-3,4-ジヒドロ-1H-イソキノリン-1-酢酸: メトキシ基とフェニル基が類似した化合物。
独自性
5,7-ジメトキシ-4,6-ジメチル-8-フェニルメトキシオクタン酸は、スティグマテリンAの合成における中間体として機能することを可能にする独自の構造を持つため、ユニークです。ミトコンドリア電子伝達系を阻害する能力は、他の類似化合物とは異なります。
類似化合物との比較
Similar Compounds
Stigmatellin A: A direct derivative and inhibitor of the mitochondrial electron transport chain.
Sinapic Acid: A phenylpropanoid derivative with antioxidant properties.
Boc-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-1-acetic acid: A compound with similar methoxy and phenyl groups.
Uniqueness
5,7-Dimethoxy-4,6-dimethyl-8-phenylmethoxyoctanoic acid is unique due to its specific structure that allows it to act as an intermediate in the synthesis of Stigmatellin A. Its ability to inhibit the mitochondrial electron transport chain sets it apart from other similar compounds.
特性
IUPAC Name |
5,7-dimethoxy-4,6-dimethyl-8-phenylmethoxyoctanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-14(10-11-18(20)21)19(23-4)15(2)17(22-3)13-24-12-16-8-6-5-7-9-16/h5-9,14-15,17,19H,10-13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUBPNWKSYGFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C(C(C)C(COCC1=CC=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,10,13,17-Tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12288390.png)
![N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate](/img/structure/B12288396.png)
![6-Ethynylbenzo[d]oxazol-2(3H)-one](/img/structure/B12288407.png)
![(15S,19S)-3,4,5,6-Tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid](/img/structure/B12288410.png)
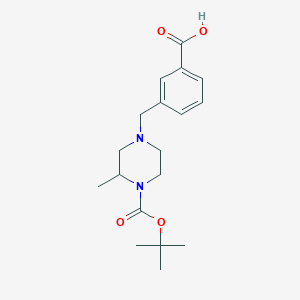
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288423.png)
![2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12288427.png)

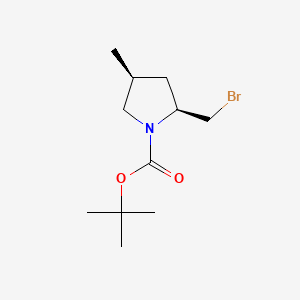
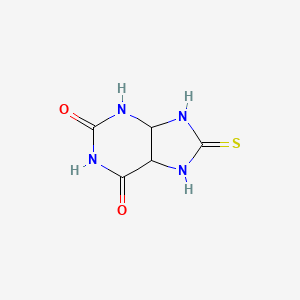
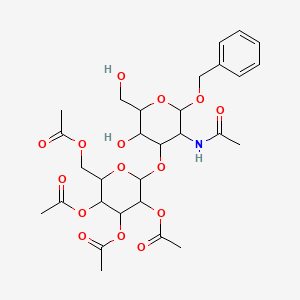
![5-Phenyl-N-[2-(2-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12288464.png)
